Cas no 2006287-06-3 ((S)-N-Boc-1-fluoro-3-phenyl-2-propylamine)

(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine Chemical and Physical Properties
Names and Identifiers
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- (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine
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- MDL: MFCD30378947
- Inchi: 1S/C14H20FNO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m0/s1
- InChI Key: YSUIOQVGIFCYDO-LBPRGKRZSA-N
- SMILES: N(C(OC(C)(C)C)=O)[C@@H](CC1=CC=CC=C1)CF
(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX03410-1g |
(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine |
2006287-06-3 | 1g |
$69.00 | 2024-04-20 | ||
Key Organics Ltd | PS-15228-1mg |
(2S)-1-Fluoro-3-phenylpropan-2-amine, N-BOC protected |
2006287-06-3 | >90% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | PS-15228-50mg |
(2S)-1-Fluoro-3-phenylpropan-2-amine, N-BOC protected |
2006287-06-3 | >90% | 50mg |
£102.00 | 2025-02-08 | |
eNovation Chemicals LLC | D776569-1g |
(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine |
2006287-06-3 | 95% | 1g |
$1045 | 2025-02-25 | |
Apollo Scientific | PC56982-1g |
(2S)-1-Fluoro-3-phenylpropan-2-amine, N-BOC protected |
2006287-06-3 | 95% | 1g |
£40.00 | 2025-02-21 | |
AN HUI ZE SHENG Technology Co., Ltd. | SY046678-1g |
(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine |
2006287-06-3 | 95% | 1g |
¥8825.81 | 2023-09-15 | |
1PlusChem | 1P01DDXU-250mg |
(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine |
2006287-06-3 | 250mg |
$50.00 | 2023-12-19 | ||
A2B Chem LLC | AX03410-250mg |
(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine |
2006287-06-3 | 250mg |
$55.00 | 2024-04-20 | ||
Key Organics Ltd | PS-15228-10mg |
(2S)-1-Fluoro-3-phenylpropan-2-amine, N-BOC protected |
2006287-06-3 | >90% | 10mg |
£63.00 | 2025-02-08 | |
eNovation Chemicals LLC | D776569-1g |
(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine |
2006287-06-3 | 95% | 1g |
$1045 | 2025-02-22 |
(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine Related Literature
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
Additional information on (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine
Comprehensive Guide to (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine (CAS No. 2006287-06-3): Properties, Applications, and Industry Insights
(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine (CAS No. 2006287-06-3) is a chiral fluorinated amine derivative widely recognized for its role in pharmaceutical synthesis and asymmetric catalysis. This compound, featuring a Boc-protected amine and a fluorine substituent, is pivotal in the design of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Its unique stereochemistry (S-configuration) enhances selectivity in drug-target interactions, making it a sought-after intermediate in medicinal chemistry.
The growing demand for fluorinated pharmaceuticals has spotlighted compounds like (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine. Fluorination often improves metabolic stability and bioavailability, addressing key challenges in drug discovery. Researchers frequently search for "Boc-protected amines in drug synthesis" or "chiral fluorinated building blocks," reflecting industry trends toward precision medicine. This compound’s CAS No. 2006287-06-3 is frequently queried in chemical databases, underscoring its relevance in patent applications and R&D workflows.
From a synthetic perspective, (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine serves as a versatile precursor. Its Boc group allows for facile deprotection under mild acidic conditions, enabling downstream functionalization. The phenylpropylamine backbone is a common motif in CNS-targeting agents, aligning with interest in "neuroactive compound design." Recent publications highlight its use in peptide mimetics and covalent inhibitors, catering to the rise of targeted therapies in oncology and neurology.
Environmental and regulatory considerations are also critical. While not classified as hazardous, proper handling of fluorinated compounds is essential to minimize ecological impact. Queries like "green synthesis of fluorinated amines" or "Boc-deprotection safety protocols" indicate user focus on sustainable chemistry. Innovations in catalytic fluorination and flow chemistry further enhance the compound’s appeal by reducing waste and improving scalability.
In summary, (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine (CAS No. 2006287-06-3) exemplifies the intersection of chiral synthesis and fluorine chemistry. Its applications span drug development, agrochemicals, and materials science, driven by its structural versatility and compatibility with modern high-throughput screening platforms. As the pharmaceutical industry prioritizes stereoselective synthesis and fluorine incorporation, this compound remains a cornerstone of innovation.
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